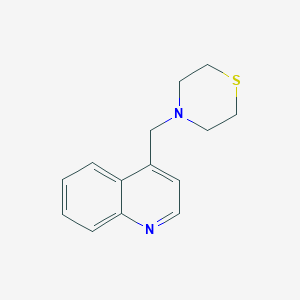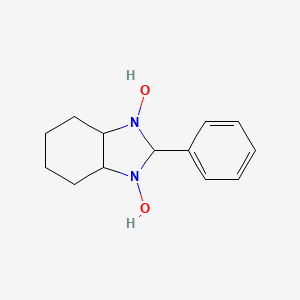
5-(2-bromobenzylidene)-1-(3,5-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-bromobenzylidene)-1-(3,5-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound commonly referred to as BB-1. BB-1 has been the subject of several scientific studies due to its potential applications in various fields.
作用机制
The mechanism of action of BB-1 is not fully understood, but studies have suggested that it may act by inhibiting enzymes involved in various cellular processes. For example, studies have suggested that BB-1 may inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. BB-1 has also been shown to inhibit the activity of chitin synthase, an enzyme involved in the synthesis of chitin, a component of the cell walls of fungi and insects.
Biochemical and Physiological Effects:
BB-1 has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells and fungi. Insecticidal studies have demonstrated its ability to kill insect pests. However, the effects of BB-1 on human health and the environment are not fully understood, and further studies are needed to determine the potential risks associated with its use.
实验室实验的优点和局限性
BB-1 has several advantages for use in lab experiments, including its relatively simple synthesis method and its ability to selectively target enzymes involved in various cellular processes. However, BB-1 also has several limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy.
未来方向
There are several future directions for research on BB-1. One area of focus could be the development of BB-1 as a potential anticancer agent, with further studies needed to determine its efficacy in vivo. Another area of focus could be the development of BB-1 as a potential antifungal agent, with further studies needed to determine its safety and efficacy. Additionally, further studies are needed to determine the potential risks associated with the use of BB-1 in agriculture and material science.
合成方法
BB-1 can be synthesized using a variety of methods, including the reaction of 2-bromobenzaldehyde and 3,5-dimethylbarbituric acid in the presence of a catalyst. The resulting product is then purified using column chromatography. Other methods of synthesis include the reaction of 2-bromobenzaldehyde and 3,5-dimethylpyrazole-4-carbaldehyde in the presence of a base.
科学研究应用
BB-1 has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, BB-1 has been shown to have anticancer properties, with studies demonstrating its ability to inhibit the growth of cancer cells. BB-1 has also been studied for its potential use as an antifungal agent, with promising results in vitro. In agriculture, BB-1 has been shown to have insecticidal properties, with studies demonstrating its ability to kill insect pests. In material science, BB-1 has been studied for its potential use as a dye, with studies demonstrating its ability to impart color to various materials.
属性
IUPAC Name |
(5E)-5-[(2-bromophenyl)methylidene]-1-(3,5-dimethylphenyl)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN2O3/c1-11-7-12(2)9-14(8-11)22-18(24)15(17(23)21-19(22)25)10-13-5-3-4-6-16(13)20/h3-10H,1-2H3,(H,21,23,25)/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNDRXYBXQGFGIG-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C(=CC3=CC=CC=C3Br)C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)N2C(=O)/C(=C/C3=CC=CC=C3Br)/C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]thio}acetamide](/img/structure/B5007518.png)

![2-[(4-phenyl-1-piperazinyl)methyl]phenol](/img/structure/B5007536.png)
![ethyl (10-{3-[4-(2-hydroxyethyl)-1-piperazinyl]propanoyl}-10H-phenothiazin-2-yl)carbamate dihydrochloride](/img/structure/B5007545.png)
![N-{1-[1-(3-isoxazolylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide](/img/structure/B5007551.png)
![octahydrospiro[benzo[c]chromene-6,1'-cyclohexane]-4a,10a(2H,6aH)-diol](/img/structure/B5007559.png)

![N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-1,3-thiazole-4-carboxamide](/img/structure/B5007571.png)
![2-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzoic acid](/img/structure/B5007580.png)
![N-methyl-5-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(1,3-thiazol-2-ylmethyl)-2-pyridinamine](/img/structure/B5007585.png)
![2-{[4-(4-bromophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-phenylacetamide](/img/structure/B5007592.png)
![N-(4-bromophenyl)-N'-[2-(2-fluorophenyl)ethyl]ethanediamide](/img/structure/B5007595.png)